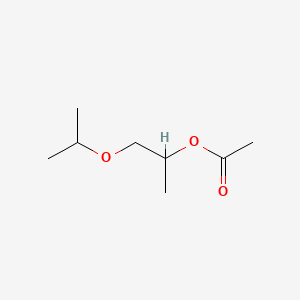![molecular formula C14H10Cl2O2 B13958696 [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride CAS No. 1035404-18-2](/img/structure/B13958696.png)
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chloro-substituted phenoxy group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and versatility in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride typically involves the reaction of 2-(4-chlorophenoxy)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
2-(4-Chlorophenoxy)benzoic acid+SOCl2→[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In biological and medical research, this compound is utilized in the synthesis of bioactive molecules. It can be used to introduce specific functional groups into target molecules, enhancing their biological activity and specificity.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers, resins, and coatings.
作用機序
The mechanism of action of [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations to achieve desired chemical modifications.
類似化合物との比較
Similar Compounds
Phenacyl Chloride: Similar in structure but lacks the phenoxy group. It is used as a building block in organic synthesis and as a riot control agent.
4-Chlorobenzyl Chloride: Contains a chloro-substituted benzyl group instead of a phenoxy group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both the chloro-substituted phenoxy group and the acyl chloride moiety in [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride imparts unique reactivity and versatility. This combination allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry.
特性
CAS番号 |
1035404-18-2 |
|---|---|
分子式 |
C14H10Cl2O2 |
分子量 |
281.1 g/mol |
IUPAC名 |
2-[2-(4-chlorophenoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2 |
InChIキー |
GJOUPOICDSHHDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


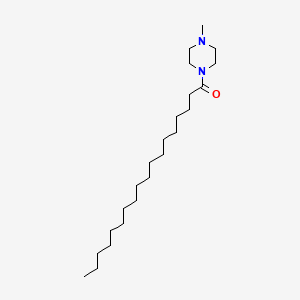
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
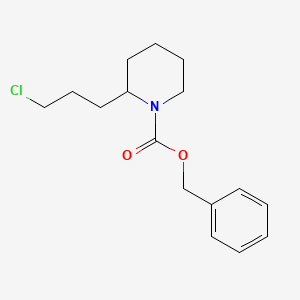
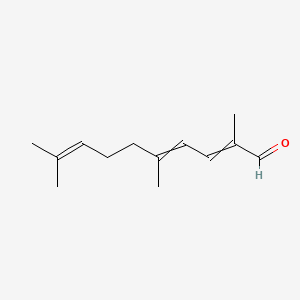
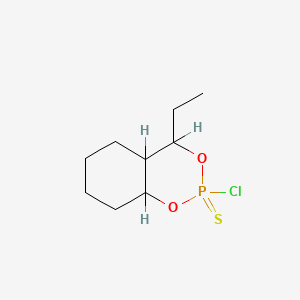
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
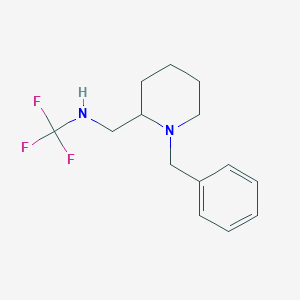

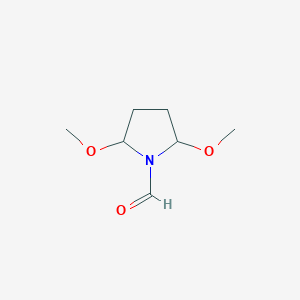
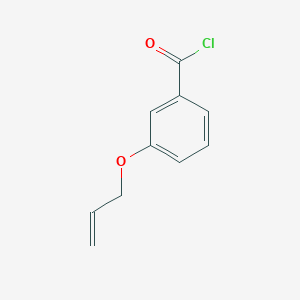
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)

